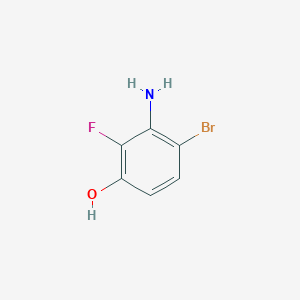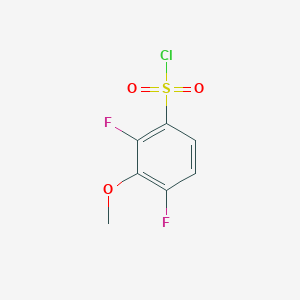![molecular formula C10H14N2O3S3 B1405170 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034157-54-3](/img/structure/B1405170.png)
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate
Overview
Description
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Mechanism of Action
Target of Action
The primary targets of 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate are the CviR and LasR receptors, which are involved in quorum sensing (QS) signals in Chromobacterium violaceum and Pseudomonas aeruginosa respectively . QS is a bacterial communication system that regulates gene expression in response to cell density and other environmental factors.
Mode of Action
This compound interacts with its targets by inhibiting the QS signals. It has been found to exhibit potent QS inhibition activity against the CviR receptor, showing violacein inhibition (>50%) at 200 μM . It also inhibits the QS-mediated GFP signals in a dose-dependent manner .
Biochemical Pathways
The affected pathways are primarily those regulated by QS signals in bacteria. By inhibiting these signals, the compound disrupts the normal functioning of these pathways, leading to downstream effects such as reduced virulence and biofilm formation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of QS signals, leading to a reduction in virulence and biofilm formation in bacteria . This could potentially make the bacteria more susceptible to antibiotics and the host’s immune response.
Biochemical Analysis
Biochemical Properties
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing signals in Chromobacterium violaceum by binding to the CviR receptor . This interaction disrupts the communication between bacterial cells, thereby inhibiting biofilm formation and virulence factor production.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit quorum sensing-mediated GFP signals in Pseudomonas aeruginosa, leading to reduced biofilm formation and enhanced biofilm clearance . Additionally, it has shown cytotoxic activity against various human tumor cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a quorum sensing inhibitor by binding to the CviR receptor in Chromobacterium violaceum and the LasR receptor in Pseudomonas aeruginosa . These interactions prevent the activation of quorum sensing pathways, thereby inhibiting the expression of virulence factors and biofilm formation. Additionally, the compound has been shown to exhibit enzyme inhibition activity, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it can effectively inhibit biofilm formation and reduce virulence factor production in bacterial cultures, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, the compound effectively inhibits quorum sensing and reduces biofilm formation without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, contributing to its biological activity . The compound’s interactions with enzymes involved in quorum sensing pathways further highlight its role in modulating bacterial metabolism and virulence .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions ensure that the compound reaches its site of action, thereby exerting its inhibitory effects on quorum sensing and biofilm formation .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target biomolecules, thereby modulating cellular processes and inhibiting quorum sensing pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate typically involves a multi-step process. One common method includes the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water, often facilitated by microwave irradiation . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole: Known for its MAO inhibitory properties.
Benzo[d]thiazole-2-thiol: Investigated for its quorum sensing inhibitory activities in bacteria.
Uniqueness
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate stands out due to its unique combination of a thiazole ring with methylthio and methanesulfonate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methanesulfonic acid;3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2.CH4O3S/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10;1-5(2,3)4/h3-5,10H,1-2H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBXUBMAZWLXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)SC)SC1=N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)


![Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B1405092.png)









